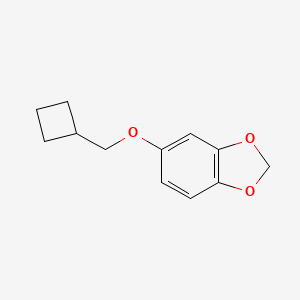

5-(Cyclobutylmethoxy)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-(cyclobutylmethoxy)-1,3-benzodioxole |

InChI |

InChI=1S/C12H14O3/c1-2-9(3-1)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,1-3,7-8H2 |

InChI Key |

XRGGPDPCPLSEEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif found in many natural products and synthetic compounds. nih.gov Its synthesis is a critical first step in accessing more complex derivatives.

A primary and widely used method for constructing the 1,3-benzodioxole ring is the condensation reaction of a catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile. This reaction forms the five-membered dioxole ring fused to the benzene (B151609) ring.

The most common approaches involve reacting catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orggoogle.comgoogle.com The base, typically a carbonate or hydroxide, facilitates the deprotonation of the catechol hydroxyl groups, forming a nucleophilic phenoxide that subsequently displaces the halides in an intramolecular double SN2 reaction.

Another variation involves the acid-catalyzed condensation of catechol with carbonyl compounds or their acetals. google.comresearchgate.net For instance, reaction with formaldehyde (B43269) or its equivalents in the presence of an acid catalyst can yield the 1,3-benzodioxole structure. chemicalbook.com Strong acid catalysts like hydrochloric or sulfuric acid are often employed. chemicalbook.com The reaction conditions, including temperature and pH, must be carefully controlled to achieve high yields and purity. chemicalbook.com

| Starting Material | Reagent | Catalyst/Base | Typical Conditions | Product | Ref |

| Catechol | Dihalomethane (e.g., CH₂Cl₂) | Base (e.g., K₂CO₃) | Reflux in solvent (e.g., DMF) | 1,3-Benzodioxole | google.com |

| Catechol | Methanol | Strong Acid (e.g., H₂SO₄) | Controlled temperature and pH | 1,3-Benzodioxole | chemicalbook.com |

| Catechol | Carbonyl Compound | Acid Catalyst | Azeotropic water removal | Substituted 1,3-Benzodioxole | google.com |

Beyond classical condensation, other methods have been developed for the direct synthesis of 1,3-benzodioxole scaffolds, sometimes starting from more readily available phenols. These methods often involve catalytic C-H activation or oxidation followed by cyclization.

For example, a palladium-catalyzed, silanol-directed C-H oxygenation of phenols can produce catechols, which are the immediate precursors for the dioxole ring formation. nih.gov This process involves a site-selective acetoxylation followed by an acid-catalyzed cyclization to form a silicon-protected catechol, which can then be deprotected. nih.gov While this is a multi-step transformation to the precursor, it allows for the synthesis of substituted catechols that might not be otherwise accessible. nih.gov

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to synthesize complex derivatives starting from a pre-formed, functionalized 1,3-benzodioxole core. worldresearchersassociations.comresearchgate.net This allows for the introduction of a wide range of aryl or heterocyclic substituents onto the benzodioxole scaffold, demonstrating the versatility of the core structure in building molecular diversity. worldresearchersassociations.com

Synthetic Routes to 5-(Cyclobutylmethoxy)-1,3-benzodioxole and Related Analogs

The synthesis of the target compound, this compound, requires a multi-step approach that first establishes a functionalized 1,3-benzodioxole and then introduces the desired cyclobutylmethoxy side chain.

A common strategy for preparing 5-substituted 1,3-benzodioxoles begins with a readily available precursor like sesamol (B190485) (5-hydroxy-1,3-benzodioxole). The synthesis of the target compound can be envisioned as a direct alkylation of sesamol. However, if sesamol is not the starting point, a multi-step sequence is required.

One general, multi-step approach involves:

Formation of the 1,3-benzodioxole ring: Starting from catechol and a methylene (B1212753) source. google.com

Introduction of a functional group at the 5-position: This is typically achieved through an electrophilic aromatic substitution reaction, such as a Friedel-Crafts acylation, on the 1,3-benzodioxole ring. google.com The electron-donating nature of the dioxole ring system directs substitution to the 4- and 5-positions.

Modification of the functional group: The group introduced in the previous step (e.g., an acyl group) is then converted to the desired substituent. For instance, a 5-acyl derivative can be reduced to a 5-hydroxyalkyl derivative. google.com

This sequence provides a versatile platform for creating a variety of 5-substituted analogs by changing the acylating agent or the subsequent modification steps. nih.govfrontiersin.orggoettingen-research-online.de

The cyclobutylmethoxy group is the key side chain of the target molecule. Its synthesis typically starts with a commercially available cyclobutane (B1203170) derivative. A common precursor is cyclobutanecarboxylic acid or cyclobutylmethanol.

If starting from cyclobutanecarboxylic acid, it can be reduced to cyclobutylmethanol using a reducing agent like lithium aluminum hydride (LiAlH₄). Cyclobutylmethanol is then converted into a suitable alkylating agent. This is commonly achieved by transforming the hydroxyl group into a good leaving group, such as a halide (bromide or chloride) or a sulfonate ester (tosylate or mesylate). For example, reacting cyclobutylmethanol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) yields cyclobutylmethyl bromide or chloride, respectively.

These cyclobutane-containing electrophiles are then used in the final step to alkylate the benzodioxole core. The synthesis of cyclobutane rings themselves can be accomplished through various methods, including [2+2] cycloadditions of olefins. organic-chemistry.orgbaranlab.org

| Precursor | Reagent | Product |

| Cyclobutanecarboxylic acid | LiAlH₄ | Cyclobutylmethanol |

| Cyclobutylmethanol | PBr₃ | Cyclobutylmethyl bromide |

| Cyclobutylmethanol | p-Toluenesulfonyl chloride | Cyclobutylmethyl tosylate |

The final key step in the synthesis of this compound is the formation of the ether linkage. This is most commonly achieved via a Williamson ether synthesis. google.com In this reaction, a nucleophilic phenoxide attacks an alkylating agent.

The precursor for this step is a 5-hydroxy-1,3-benzodioxole (sesamol). Sesamol is treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the phenolic hydroxyl group, generating the corresponding phenoxide anion. This highly nucleophilic species is then reacted with the previously prepared cyclobutylmethyl halide or tosylate. The phenoxide displaces the leaving group in an SN2 reaction to form the desired ether, this compound. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

This alkylation approach is a general method for introducing a wide variety of ether-linked substituents onto the 1,3-benzodioxole core, provided the corresponding alkylating agents are available. google.com

Stereoselective Synthesis Approaches for Benzodioxole Derivatives

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For benzodioxole derivatives, including analogs of this compound, stereoselectivity can be introduced through various catalytic methods.

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity without the need for metal catalysts. scienceopen.com Chiral Brønsted acids and bases, for instance, can activate substrates through hydrogen bonding or proton transfer, creating a chiral environment for the reaction to proceed. scienceopen.com

For a molecule like this compound, a hypothetical enantioselective approach could involve the asymmetric reduction of a ketone precursor or an asymmetric alkylation of a related derivative, using a chiral catalyst to control the stereochemical outcome. For instance, organocatalyzed cycloaddition reactions have been successfully employed for the synthesis of complex molecules incorporating the 1,3-benzodioxole moiety with high enantiomeric excess (ee). acs.org

Hypothetical Enantioselective Synthesis Approach:

| Step | Reaction Type | Catalyst/Reagent | Potential Outcome |

| 1 | Asymmetric [4+2] Cycloaddition | Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalyst | Formation of a chiral cyclohexene (B86901) derivative containing a benzodioxole substituent with high diastereo- and enantioselectivity. acs.org |

| 2 | Functional Group Interconversion | Standard synthetic methods | Conversion of the cycloadduct to a precursor of the cyclobutylmethoxy side chain. |

This strategy, while demonstrated on other systems, highlights a plausible route for accessing enantiomerically enriched benzodioxole derivatives. acs.org

Diastereoselective Strategies

Diastereoselective strategies are employed when a molecule has multiple stereocenters, aiming to control the relative configuration between them. These methods often rely on substrate control, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction.

In the context of benzodioxole derivatives, if a chiral center is already present (for example, in a side chain attached to the benzodioxole ring), its steric and electronic properties can influence the approach of reagents in a subsequent reaction, leading to the preferential formation of one diastereomer. Cascade reactions, where multiple bonds and stereocenters are formed in a single operation, are particularly powerful for diastereoselective synthesis. researchgate.net

Advanced Synthetic Transformations of Benzodioxole Derivatives

The benzodioxole ring is a versatile scaffold that can undergo a variety of chemical transformations to introduce new functional groups and build molecular complexity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is a powerful method for forming carbon-carbon bonds. libretexts.org This reaction has been successfully applied to benzodioxole derivatives to synthesize a range of substituted products. worldresearchersassociations.comresearchgate.net

For example, a brominated benzodioxole derivative can be coupled with various aryl boronic acids in the presence of a palladium catalyst and a base to yield biaryl structures. worldresearchersassociations.comresearchgate.net The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent.

Table 1: Optimization of Suzuki-Miyaura Coupling for a Benzodioxole Derivative researchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | Trace |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane | 55 |

| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 45 |

| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 50 |

| 5 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | MeCN | 30 |

| 6 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | THF | 48 |

| 7 | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 40 |

| 8 | PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 52 |

| 9 | PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Dioxane | 59 |

Reaction conditions involved coupling a brominated benzodioxole-triazole derivative with phenylboronic acid. researchgate.net The data shows that PdCl₂(PPh₃)₂ as the catalyst and K₃PO₄ as the base in dioxane provided the best yield. researchgate.net

Acylation Reactions

Acylation of the benzodioxole ring, typically through a Friedel-Crafts reaction, is a common method to introduce a keto functional group. The electron-rich nature of the benzodioxole ring facilitates electrophilic aromatic substitution. chemicalbook.comnih.gov However, the reaction conditions must be carefully controlled to avoid cleavage of the methylenedioxy bridge, which can occur under strong Lewis acid catalysis. mdma.ch

Recent studies have focused on developing milder and more selective acylation methods. The use of heterogeneous catalysts or less aggressive Lewis acids has shown promise. nih.govnih.govresearchgate.net For instance, the acylation of 1,3-benzodioxole with propionic anhydride (B1165640) can be achieved using a recyclable heterogeneous catalyst. nih.govnih.govresearchgate.net

Table 2: Continuous Flow Acylation of 1,3-Benzodioxole nih.gov

| Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) |

| Zn-Aquivion | 120 | 15 | 59 | - |

| Aquivion SO₃H | 100 | 30 | 73 | 62 |

The reaction was performed using propionic anhydride as the acylating agent. nih.gov The results indicate that a continuous flow process with a heterogeneous catalyst can achieve good conversion and selectivity for the desired acylated product. nih.govnih.govresearchgate.net Metal tosylates, such as In(OTs)₃, have also been shown to be effective catalysts for the acylation of 1,3-benzodioxole, leading to quantitative conversion. cdp-innovation.com

Functionalization and Derivatization Strategies

Beyond coupling and acylation, the benzodioxole scaffold can be functionalized in numerous ways. The synthesis of new heterocyclic derivatives of 1,3-benzodioxole often starts from a functionalized precursor, such as (6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net This starting material can undergo a series of transformations, including Appel-type bromination, nucleophilic substitution with sodium azide, and a subsequent Huisgen 1,3-dipolar cycloaddition (a "click reaction") to form a triazole ring attached to the benzodioxole core. worldresearchersassociations.comresearchgate.net This triazole-substituted benzodioxole can then be further diversified using reactions like the Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net

The electron-rich nature of the 1,3-benzodioxole ring makes it susceptible to electrophilic substitution reactions, which can be used to introduce a variety of functional groups. chemicalbook.com The understanding of these functionalization strategies is crucial for the synthesis of novel benzodioxole derivatives with potential applications in various fields.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

¹H NMR Analysis

The ¹H NMR spectrum of 5-(Cyclobutylmethoxy)-1,3-benzodioxole provides characteristic signals that can be assigned to the distinct protons within the molecule. The aromatic protons of the benzodioxole ring typically appear as a complex multiplet or distinct signals in the downfield region, usually between δ 6.5 and 6.8 ppm. The singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) is a hallmark of the 1,3-benzodioxole (B145889) moiety and is expected to resonate around δ 5.9 ppm.

The protons of the cyclobutylmethoxy group exhibit signals in the upfield region. The methylene (B1212753) protons of the -O-CH₂- group directly attached to the benzodioxole ring would likely appear as a doublet around δ 3.8-4.0 ppm, coupled to the adjacent methine proton of the cyclobutyl ring. The methine proton of the cyclobutyl ring (-CH-) would likely be observed as a multiplet further upfield, typically in the range of δ 2.5-2.8 ppm. The remaining methylene protons of the cyclobutyl ring would produce complex multiplets in the δ 1.8-2.2 ppm region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (3H) | 6.5 - 6.8 | m |

| -O-CH₂-O- (2H) | ~5.9 | s |

| -O-CH₂- (2H) | 3.8 - 4.0 | d |

| -CH- (cyclobutyl) (1H) | 2.5 - 2.8 | m |

| -CH₂- (cyclobutyl) (6H) | 1.8 - 2.2 | m |

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aromatic carbons of the benzodioxole ring are expected to show signals in the downfield region, typically between δ 100 and 150 ppm. The carbon of the methylenedioxy group (-O-CH₂-O-) would have a characteristic resonance around δ 101 ppm. The carbon of the ether linkage (-O-CH₂-) is anticipated to appear around δ 70-75 ppm. The carbons of the cyclobutyl ring would be found in the upfield region, with the methine carbon (-CH-) resonating around δ 35-40 ppm and the methylene carbons (-CH₂-) appearing in the range of δ 15-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C) | 140 - 150 |

| Aromatic (CH) | 100 - 120 |

| -O-CH₂-O- | ~101 |

| -O-CH₂- | 70 - 75 |

| -CH- (cyclobutyl) | 35 - 40 |

| -CH₂- (cyclobutyl) | 15 - 30 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the -O-CH₂- protons and the cyclobutyl methine proton. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule, such as the link between the cyclobutylmethoxy group and the benzodioxole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₄O₃), the calculated exact mass is 206.0943 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds very closely to this calculated value, thereby confirming the elemental composition of the molecule.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [C₁₂H₁₄O₃]⁺ | 206.0943 |

| [C₁₂H₁₅O₃]⁺ ([M+H]⁺) | 207.1016 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing a protonated molecular ion [M+H]⁺. In the ESI-MS spectrum of this compound, the base peak would likely be the [M+H]⁺ ion at m/z 207. Further fragmentation (MS/MS) of this ion would provide valuable structural information. Key fragmentation pathways could include the loss of the cyclobutylmethoxy group or cleavage within the cyclobutyl ring, leading to characteristic fragment ions that would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the fact that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy provides definitive evidence for its key structural features, including the aromatic benzodioxole ring, the ether linkage, and the aliphatic cyclobutyl group.

The vibrational modes of the 1,3-benzodioxole nucleus have been studied in detail. orientjchem.orgscispace.com While the aromatic ring itself is planar, the fused five-membered dioxole ring is puckered. orientjchem.orgscispace.com This structure gives rise to a series of characteristic absorption bands. The analysis of the spectrum allows for the identification of aromatic C-H stretches, which typically occur at wavenumbers above 3000 cm⁻¹. orientjchem.org The benzene (B151609) ring itself displays characteristic stretching vibrations, often observed near 1600, 1580, and 1490 cm⁻¹. orientjchem.org

The aliphatic portions of the molecule, the cyclobutyl ring and the methylene bridge of the methoxy group, are identified by their characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ groups are expected in the 2850-3000 cm⁻¹ region. orientjchem.org Furthermore, the ether linkage (C-O-C), a crucial component of both the benzodioxole ring and the cyclobutylmethoxy side chain, produces strong, characteristic stretching bands typically found in the fingerprint region, between 1000 and 1300 cm⁻¹.

The expected IR absorption bands for this compound are summarized in the table below, based on established ranges for its constituent functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| 2980-2850 | Strong | Aliphatic C-H (Cyclobutyl, -CH₂O-) | Stretching |

| 1610-1580 | Medium | Aromatic C=C | Ring Stretching |

| 1510-1470 | Strong | Aromatic C=C | Ring Stretching |

| 1470-1440 | Medium | CH₂ | Scissoring (Bending) |

| 1260-1230 | Strong | Aryl-O Ether | Asymmetric C-O-C Stretching |

| 1150-1070 | Strong | Alkyl-O Ether | Asymmetric C-O-C Stretching |

| 1050-1020 | Strong | Aryl-O Ether | Symmetric C-O-C Stretching |

| 940-910 | Medium | Dioxole Ring | Ring Vibration |

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Pharmacophore Feature Analysis and Fragment-Based QSAR

While specific pharmacophore models developed directly from 5-(Cyclobutylmethoxy)-1,3-benzodioxole are not documented in current literature, a theoretical analysis of its structure reveals key features that would be essential in such a model. A pharmacophore model identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The three oxygen atoms—one in the ether linkage and two in the dioxole ring—serve as potential hydrogen bond acceptors.

Hydrophobic/Aromatic Features: The benzene (B151609) ring of the benzodioxole moiety provides a distinct aromatic and hydrophobic region. The non-polar cyclobutyl group constitutes another significant hydrophobic feature.

The spatial relationship between these features—the distance and angles between the oxygen atoms and the centroids of the hydrophobic groups—would be critical in defining a pharmacophore hypothesis for its potential biological targets.

In the context of Quantitative Structure-Activity Relationship (QSAR) studies, a fragment-based approach would deconstruct the molecule into its primary chemical components to correlate their individual properties with biological activity. This methodology is particularly useful in medicinal chemistry for optimizing lead compounds. The main fragments of this compound are:

The 1,3-benzodioxole (B145889) core

The cyclobutyl group

The methoxy (ether) linker

A fragment-based QSAR study would analyze how substitutions on the benzodioxole ring or changes to the cyclobutyl group (e.g., altering ring size or substitution) impact a specific biological endpoint. By quantifying the contribution of each fragment to properties like lipophilicity, polarity, and steric bulk, predictive QSAR models can be constructed to guide the design of analogues with improved activity.

Chemo-informatics and Drug-likeness Prediction

Chemo-informatics provides tools to predict the suitability of a molecule as a potential drug candidate. This is often assessed by evaluating its molecular descriptors and physicochemical properties against established guidelines for oral bioavailability.

Assessment of Molecular Descriptors (e.g., Lipinski's Rule of Five Parameters)

Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (LogP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The in silico predicted molecular descriptors for this compound are assessed against these parameters. As shown in the table below, the compound fully adheres to Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

| Lipinski Parameter | Rule | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 206.24 g/mol | Yes |

| Octanol-Water Partition Coefficient (LogP) | ≤ 5 | 3.15 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |

In Silico Prediction of Physicochemical Properties (e.g., LogP, TPSA)

Beyond Lipinski's parameters, other physicochemical properties are crucial for predicting a compound's pharmacokinetic profile. The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which affects solubility, absorption, and plasma protein binding. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is a good indicator of bioavailability.

The predicted physicochemical properties for this compound are detailed in the table below. The TPSA value of 27.69 Ų is well within the range typically associated with good cell permeability. The presence of three rotatable bonds suggests a moderate degree of conformational flexibility.

| Physicochemical Property | Predicted Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Exact Mass | 206.0943 g/mol |

| Topological Polar Surface Area (TPSA) | 27.69 Ų |

| Number of Rotatable Bonds | 3 |

Theoretical Mechanistic Studies (e.g., Molecular Electron Density Theory for reaction mechanisms)

While no specific mechanistic studies employing Molecular Electron Density Theory (MEDT) have been published for reactions involving this compound, the theory provides a powerful framework for understanding the reactivity of the core 1,3-benzodioxole structure. MEDT is a modern quantum chemical theory used to study the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway.

A key area where MEDT could be applied is in cycloaddition reactions, a common class of reactions for heterocyclic compounds. The 1,3-benzodioxole moiety, with its electron-rich aromatic system, can participate in various transformations. For instance, in a hypothetical [3+2] cycloaddition reaction with a dipole, MEDT could be used to:

Analyze the Conceptual DFT Reactivity Indices: By calculating the global electrophilicity and nucleophilicity indices of the reactants, MEDT can predict the polar nature of the reaction and whether it will proceed via a forward or reverse electron-density flux.

Locate Transition States: The theory allows for the precise characterization of transition state structures, providing insight into the geometry of the interacting molecules at the point of highest energy.

Map Electron Density Changes: An analysis of the Bonding Evolution Theory (BET) along the reaction coordinate would reveal the precise sequence of bond formation. This can distinguish between a concerted (one-step) or a stepwise mechanism, providing a highly detailed picture of how and when new covalent bonds are formed.

Such theoretical studies would be invaluable for predicting the regioselectivity and stereoselectivity of reactions involving the 1,3-benzodioxole scaffold and for designing novel synthetic pathways.

In Vitro and Preclinical Biological Investigations of 5 Cyclobutylmethoxy 1,3 Benzodioxole and Analogs

Enzyme Inhibition Studies

The 1,3-benzodioxole (B145889) ring is a key pharmacophore in various compounds that have been evaluated for their ability to inhibit specific enzymes involved in metabolic and disease processes.

Investigation of Alpha-Amylase and Lipase (B570770) Inhibition

Derivatives of 1,3-benzodioxole have been assessed for their potential as antidiabetic agents by examining their inhibitory effects on alpha-amylase and lipase, two key enzymes in carbohydrate and fat digestion.

In one study, a series of seventeen benzodioxole derivatives were evaluated. The findings indicated that fourteen of these compounds exhibited potent inhibitory activity against the α-amylase enzyme, with IC50 values below 10 µg/ml. nih.govresearchgate.net Notably, one of the most potent analogs demonstrated an IC50 value of 1.11 µg/ml, showing significantly higher potency than the standard anti-glycemic drug, acarbose (B1664774) (IC50 6.47 µg/ml). researchgate.net Molecular docking studies suggested that the potent inhibition of α-amylase is derived from strong interactions with catalytic residues in the enzyme's active site. nih.gov The primary pharmacophore features identified for potent activity included the benzodioxole ring, a carboxylic acid group, and halogen atoms like bromine or chlorine. nih.gov

Conversely, the same series of compounds showed weak or negligible inhibitory activity against the lipase enzyme. nih.govresearchgate.net This highlights a degree of selectivity in the enzymatic inhibition by this class of benzodioxole derivatives.

Table 1: Alpha-Amylase Inhibitory Activity of Selected Benzodioxole Analogs

| Compound | IC50 (µg/ml) | Notes |

|---|---|---|

| Analog 4f | 1.11 | Most potent compound in the series. researchgate.net |

| Acarbose (Control) | 6.47 | Standard antidiabetic agent. researchgate.net |

| Other Analogs (13) | < 10 | Demonstrated potent inhibition. nih.govresearchgate.net |

Evaluation of Histone Deacetylase (HDAC) Inhibition

The aberrant expression and function of histone deacetylases (HDACs) are linked to carcinogenesis, making them a significant target for cancer therapy. mdpi.com Research has suggested that 1,3-benzodioxole derivatives could function as HDAC inhibitors. researchgate.net While specific inhibitory data for 5-(cyclobutylmethoxy)-1,3-benzodioxole is not available, the general structural class is recognized for its potential in this area. HDAC inhibitors work by inducing hyperacetylation of histone proteins, which leads to the remodeling of chromatin and the regulation of gene expression, ultimately impacting cell cycle progression, differentiation, and apoptosis in cancer cells. mdpi.comnih.gov

Lactate Dehydrogenase (LDH) Inhibition Assessments

Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in the metabolic pathway of many cancer cells, which favor aerobic glycolysis (the Warburg effect). nih.gov By catalyzing the conversion of pyruvate (B1213749) to lactate, LDHA plays a crucial role in tumor initiation and progression, making it a viable target for anticancer drugs. nih.gov

Several new 1,3-benzodioxole derivatives have been synthesized and evaluated as potential small-molecule inhibitors of LDHA. researchgate.netnih.gov In a notable study, two synthesized analogs demonstrated selective inhibition of LDHA. researchgate.netnih.gov These findings suggest that the 1,3-benzodioxole scaffold is a promising starting point for the development of novel LDHA inhibitors. nih.gov

Table 2: LDHA Inhibitory Activity of Synthesized 1,3-Benzodioxole Derivatives

| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) | Selectivity Notes |

|---|---|---|---|

| Analog 2 | 13.63 | 395.3 | Selective for LDHA over LDHB. researchgate.netnih.gov |

| Analog 10 | 47.20 | > 1000 | Highly selective for LDHA. researchgate.netnih.gov |

Receptor Modulatory Activities

The 1,3-benzodioxole structure is also present in molecules designed to interact with key receptors in the central nervous system, indicating its potential for development as a neuromodulatory agent.

AMPA Receptor Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. psu.edu Positive allosteric modulators of AMPA receptors, known as ampakines, enhance cognitive function by slowing receptor deactivation and are being investigated for various neurological and psychiatric conditions. psu.edunih.gov

Research into new AMPA receptor modulators has included the synthesis of compounds containing a 1,3-benzodioxole ring. For example, an N-(5-(aminomethyl)indan-2-yl)spiro[1,3-benzodioxole-2,1′-cyclohexane]-5-carboxamide derivative was synthesized as part of a study to develop new allosteric modulators. nih.gov While direct functional data on this specific compound's modulation was part of ongoing research, its design underscores the utility of the benzodioxole scaffold in targeting AMPA receptors. nih.gov The structurally related 1,4-benzodioxane (B1196944) core is also found in known ampakines, further suggesting the potential of these related structures in modulating AMPA receptor activity. psu.edu

GABA-A Receptor Binding Profiles

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target of many therapeutic drugs, including benzodiazepines. nih.govresearchgate.net These ligand-gated ion channels are heteropentameric structures with multiple binding sites that can modulate receptor activity. nih.gov

The natural product piperine (B192125), an alkaloid found in black pepper, contains a 1,3-benzodioxole moiety and has been identified as a positive allosteric modulator of GABA-A receptors. researchgate.net Studies on piperine and its synthetic analogs have provided insight into the structure-activity relationships for this class of compounds. Research showed that (2E,4E)-5-(1,3-benzodioxol-5-yl))-N,N-dipropyl-2,4-pentadienamide, a piperine analog, produced the strongest modulation of the GABA-induced chloride current. researchgate.net These findings indicate that compounds featuring the 1,3-benzodioxole structure can effectively modulate GABA-A receptor activity, representing a potential scaffold for developing new therapeutic agents that target the GABAergic system. researchgate.net

P2X Receptor Antagonism (P2X4, P2X7)

P2X receptors, a family of ATP-gated ion channels, are implicated in various physiological processes, including inflammation and pain sensation. nih.gov The P2X4 and P2X7 receptor subtypes, in particular, have emerged as significant drug targets. researchgate.net The pursuit of selective antagonists for these receptors is a key area of pharmaceutical research.

While direct studies on this compound as a P2X antagonist are not available, research has highlighted the potential of the broader 1,3-benzodioxole scaffold in developing selective P2X receptor modulators. For instance, a recent study detailed the therapeutic potentials and structure-activity relationships of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as potent and selective antagonists of both P2X4 and P2X7 receptors. nih.gov The development of such analogs underscores the importance of the 1,3-benzodioxole core in designing ligands that can interact with the allosteric binding pockets of P2X receptors. nih.govresearchgate.net

The P2X7 receptor, which requires high concentrations of ATP for activation, is highly expressed in immune cells and is upregulated in several human cancers, where it can contribute to tumorigenesis. nih.gov Antagonism of this receptor is being investigated as a potential therapeutic strategy for cancer and inflammatory diseases. nih.gov Various structurally diverse P2X7 antagonists have been developed, many of which are negative allosteric modulators. researchgate.net The exploration of 1,3-benzodioxole derivatives as P2X antagonists continues to be an active area of research, aiming to produce compounds with high specificity and potency.

Cellular Activity Studies (In Vitro)

The 1,3-benzodioxole framework is a common feature in many compounds investigated for their anticancer properties. Various derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7) and pancreatic cancer cells. nih.govresearchgate.net

For example, studies on certain 1,3-benzodioxole derivatives have demonstrated significant growth-inhibitory effects on MCF-7 human breast cancer cells. researchgate.net In one study, novel synthesized quinoline (B57606) derivatives bearing a 1,3-benzodioxole moiety were tested for their anticancer activity against several cell lines, including MCF-7, and showed a considerable degree of growth inhibition. researchgate.net Another investigation into peptidyl derivatives containing the 1,3-benzodioxole system, prepared from the natural compound safrole, also showed in vivo antitumor activity against Sarcoma 180 tumor growth in mice. nih.gov

While data for this compound is not available, the consistent cytotoxic activity of its analogs suggests the therapeutic potential of this chemical class. The table below summarizes the cytotoxic activity of representative 1,3-benzodioxole analogs against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| Quinoline-benzodioxole hybrids | MCF-7 | % Growth Inhibition | Up to 90% | researchgate.net |

| Arsenical-benzodioxole conjugates | 4T1 (Breast Cancer) | Anti-proliferation | Effective inhibition | nih.gov |

| Peptidyl-benzodioxole derivatives | Sarcoma 180 (in vivo) | Tumor growth inhibition | Active | nih.gov |

| Piperine-resveratrol hybrids | HL-60 (Leukemia) | Cell Death | Complete | researchgate.net |

| 3-Bromopyruvate (3BP) | PANC-1 (Pancreatic) | IC50 | 24-40 µM (sensitive lines) | elifesciences.orgnih.gov |

The anti-proliferative effects of 1,3-benzodioxole derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and interfere with key cellular signaling pathways. nih.govmdpi.com

Mechanistic studies have shown that these compounds can exert their effects through various pathways. For instance, arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells. nih.gov The thioredoxin system is crucial for regulating cellular redox balance, and its inhibition can trigger cell death pathways. nih.gov

Other investigations into different analogs have revealed that they can modulate the expression of key proteins involved in cell cycle control and apoptosis. mdpi.com The upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are common mechanisms observed. nih.gov For example, studies on other heterocyclic compounds have shown that anti-proliferative activity can be achieved by inactivating signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents, and the ability of 1,3-benzodioxole analogs to trigger this process makes them promising candidates for further development.

Compounds featuring the 1,3-benzodioxole scaffold have been evaluated for their potential to mitigate inflammation and oxidative stress. These dual activities are significant as inflammation and oxidative damage are underlying factors in many chronic diseases.

In vitro models have been instrumental in demonstrating these properties. For example, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, isolated from Antrodia camphorata, was found to inhibit inflammation induced by lipopolysaccharides (LPS) in RAW264.7 macrophage cells. nih.gov Its mechanism of action involves the suppression of the pro-inflammatory NF-κB pathway and the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1). nih.gov This compound also dose-dependently suppressed the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. nih.gov

Regarding antioxidant activity, a new 1,3-benzodioxole derivative named Hypecoumic acid, isolated from Hypecoum erectum, was evaluated using a DPPH-scavenging assay. mdpi.comnih.gov It demonstrated moderate antioxidant activity with an IC50 value of 86.3 µM, indicating its capacity to neutralize free radicals. mdpi.comnih.gov Various in vitro antioxidant assays, such as DPPH and ABTS radical scavenging, are commonly used to evaluate the antioxidant potential of such compounds. nih.govsemanticscholar.org

| Compound/Analog | Assay/Model | Finding | Reference |

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole | LPS-stimulated RAW264.7 cells | Suppressed NF-κB, iNOS, COX-2; Induced HO-1 | nih.gov |

| Hypecoumic acid | DPPH radical scavenging | Moderate antioxidant activity (IC50 = 86.3 µM) | mdpi.comnih.gov |

| General Plant Extracts | In vitro anti-inflammatory assays | Inhibition of protein denaturation | researchgate.netmdpi.com |

| Silymarin (reference) | Various antioxidant assays | Effective radical scavenging activity | nih.gov |

Antimicrobial Activity Screening (In Vitro)

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The 1,3-benzodioxole structure has served as a foundation for the synthesis of novel compounds with potential antibacterial properties.

A study focused on newly synthesized 5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives reported high antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds was compared with standard antibacterial drugs, and minimum inhibitory concentration (MIC) results indicated that Sarcina and Staphylococcus aureus were among the most sensitive strains. nih.gov

In contrast, another study on peptidyl derivatives containing the 1,3-benzodioxole system found that the compounds could paradoxically promote the growth of some organisms, including the Gram-positive bacterium Bacillus subtilis. nih.gov These contrasting findings highlight the complexity of structure-activity relationships in this chemical class and emphasize that minor structural modifications can lead to vastly different biological outcomes. Generally, Gram-positive bacteria are considered more susceptible to hydrophobic antimicrobial compounds than Gram-negative bacteria due to differences in their cell wall structures. scispace.commdpi.com

| Compound Series | Bacterial Strains | Key Finding | Reference |

| 4,5-dihydropyrazole derivatives | Gram-positive (Sarcina, S. aureus) and Gram-negative | High antibacterial activity, with MICs in the nanomolar range for some derivatives. | nih.gov |

| Peptidyl derivatives | Bacillus subtilis (Gram-positive) | Promoted bacterial growth. | nih.gov |

Antifungal Properties

Extensive searches of publicly available scientific literature and research databases did not yield any specific in vitro or preclinical studies investigating the antifungal properties of this compound. While the broader class of 1,3-benzodioxole derivatives has been a subject of interest in the development of new antifungal agents, research focusing specifically on the 5-(cyclobutylmethoxy) substituted analog is not available in the reviewed sources.

Consequently, no data on its efficacy against various fungal strains, minimum inhibitory concentrations (MIC), or mechanisms of antifungal action can be provided at this time. The following table, which is intended to display in vitro antifungal activity, remains empty due to the absence of research data for this specific compound.

In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| No data available |

Further preclinical investigations would be necessary to determine if this compound possesses any significant antifungal properties.

Metabolic Pathways and Cytochrome P450 Enzyme Interactions

In Vitro Metabolic Activation Studies

In vitro experimental systems are essential for elucidating the metabolic pathways of xenobiotics like 5-(Cyclobutylmethoxy)-1,3-benzodioxole. These studies typically use subcellular fractions from liver tissue, which is the primary site of drug metabolism.

The primary in vitro tool for studying the metabolism of MDP compounds involves incubations with liver microsomes. acs.orgnih.gov Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of phase I metabolic enzymes, particularly the cytochrome P450 superfamily. nih.gov Studies on analogous 1,3-benzodioxole-containing compounds have utilized microsomes from various species, including humans, rats, mice, and dogs, to characterize metabolite formation and assess inter-species differences. acs.org For instance, the oxidation of catechol metabolites to their corresponding quinones has been demonstrated in incubations with rat liver microsomes. nih.gov These experiments allow for the trapping and identification of metabolites, providing direct evidence of the biotransformation steps. acs.org

The metabolic activation of the 1,3-benzodioxole (B145889) ring is a process dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). acs.org NADPH acts as a reducing equivalent, transferring electrons to the CYP enzyme via NADPH-cytochrome P450 reductase. This step is crucial for the catalytic cycle of P450 enzymes, which enables the monooxygenation of the substrate. acs.org The requirement of NADPH confirms that the metabolism is an oxidative process mediated by this enzyme system. The initial step in the metabolism of the methylenedioxyphenyl group involves the hydroxylation of the methylene (B1212753) carbon, a reaction that is fundamentally NADPH-dependent. nih.gov

Cytochrome P450 (CYP) Enzyme-Mediated Metabolism

The biotransformation of the 1,3-benzodioxole moiety is a hallmark of CYP-mediated metabolism. The process involves several key steps that convert the relatively inert parent compound into more polar and often reactive metabolites.

The principal metabolic pathway for compounds featuring a 1,3-benzodioxole ring is O-demethylenation. acs.orgacs.org In this reaction, a CYP enzyme attacks the methylene bridge of the dioxole ring. This process is believed to proceed through the formation of a carbene metabolite, which then hydrolyzes to cleave the bridge. researchgate.net The resulting product is a catechol, an aromatic ring with two adjacent hydroxyl groups. researchgate.netacs.org This transformation effectively unmasks the phenolic groups, significantly altering the molecule's chemical properties.

Table 1: Key Metabolic Transformation of the 1,3-Benzodioxole Ring

| Parent Moiety | Key Metabolic Step | Primary Metabolite |

|---|

Following their formation, the catechol metabolites are susceptible to further oxidation. This second step, which can also be mediated by CYP enzymes, converts the catechol into a highly reactive electrophilic ortho-quinone (or o-quinone). researchgate.netnih.gov O-quinones are known to be chemically reactive due to their electron-deficient nature. nih.govresearchgate.net They can readily react with cellular nucleophiles, such as glutathione (B108866) or macromolecules like DNA and proteins, which is a mechanism of potential toxicity. nih.govresearchgate.net The formation of these reactive intermediates is a critical aspect of the metabolism of 1,3-benzodioxole derivatives. nih.govresearchgate.net

Figure 1: Metabolic Activation Pathway

While multiple CYP isoforms can metabolize 1,3-benzodioxole compounds, CYP3A4 is one of the most significant enzymes involved in this process. nih.gov CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of a vast number of therapeutic drugs. austinpublishinggroup.commdpi.com Studies have shown that various methylenedioxyphenyl compounds act as potent mechanism-based inactivators of CYP3A4. nih.govresearchgate.net This inactivation occurs when the reactive intermediate formed during metabolism (the carbene) binds irreversibly to the heme or protein portion of the enzyme, rendering it non-functional. researchgate.net Other CYP isoforms that have been shown to be inhibited or inactivated by MDP compounds include CYP1A1, CYP2C9, and CYP2D6. nih.gov The specific isoforms involved can vary depending on the side chains attached to the benzodioxole ring. nih.gov

Table 2: Interacting Cytochrome P450 Isoforms

| CYP Isoform | Interaction with 1,3-Benzodioxole Compounds | Reference |

|---|---|---|

| CYP3A4 | Metabolism and Mechanism-Based Inactivation | researchgate.net, nih.gov |

| CYP1A1 | Inactivation | nih.gov |

| CYP2C9 | Inactivation | nih.gov |

| CYP2D6 | Inactivation | nih.gov |

P450 Enzyme Inactivation Mechanisms

The chemical compound this compound is categorized within the broader class of methylenedioxyphenyl (MDP) compounds. This structural feature is significant in the context of drug metabolism, as MDP-containing molecules are well-documented as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes. researchgate.neteurekaselect.comnih.gov The inactivation of these vital metabolic enzymes does not occur through simple competitive inhibition but rather through a more complex, time-dependent process that ultimately renders the enzyme non-functional. nih.govnih.govspringernature.com

The primary mechanism underlying the inactivation of CYP450 enzymes by this compound and related MDP compounds involves the metabolic activation of the 1,3-benzodioxole moiety by the target enzyme itself. researchgate.net This process is initiated by the oxidative cleavage of the methylenedioxy bridge, a reaction catalyzed by the very CYP450 enzyme that will be inactivated. This bioactivation step is crucial and leads to the formation of a highly reactive electrophilic intermediate, specifically a carbene. researchgate.net

Once formed within the active site of the enzyme, this carbene intermediate does not dissociate. Instead, it rapidly reacts with the ferrous iron of the heme prosthetic group, a critical component of the enzyme's catalytic center. This reaction results in the formation of a stable, covalent metabolic-intermediate complex (MIC). researchgate.netresearchgate.net The formation of this MIC effectively sequesters the CYP450 enzyme in an inactive state. nih.gov This type of inhibition is often termed "suicide inhibition" because the enzyme facilitates its own inactivation by processing the inhibitor. nih.gov

This inactivation is characterized as quasi-irreversible. While the complex is notably stable, it is theoretically possible for it to be disrupted. nih.gov However, for practical purposes, the enzyme's catalytic activity is lost, and restoration of metabolic capacity relies on the synthesis of new enzyme protein. eurekaselect.comnih.gov The formation of the MIC can be spectrophotometrically detected by an increase in absorbance at approximately 455 nm. researchgate.net The inactivation process is dependent on both time and the presence of NADPH, a necessary cofactor for CYP450 catalytic activity. researchgate.net

To illustrate the range of inactivation potencies observed for different MDP compounds against various CYP450 isoforms, the following table presents kinetic data for structurally related molecules. It is important to note that the specific values for this compound may vary depending on the specific CYP isoform and the influence of the cyclobutylmethoxy side chain on binding and metabolism.

| Compound | CYP450 Isoform | K_I (µM) | k_inact (min⁻¹) |

|---|---|---|---|

| Bulbocapnine | CYP2C19 | 72.4 ± 14.7 | 0.38 ± 0.036 |

| Canadine | CYP2C19 | 2.1 ± 0.63 | 0.18 ± 0.015 |

| Protopine | CYP2C19 | 7.1 ± 2.3 | 0.24 ± 0.021 |

Data presented for analogous methylenedioxyphenyl compounds from scientific literature to illustrate the range of kinetic parameters for this class of inhibitors. researchgate.net

Analytical Methodologies for Research Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For substances like 5-(Cyclobutylmethoxy)-1,3-benzodioxole, it provides high chromatographic resolution and definitive structural identification based on mass spectral fragmentation patterns.

Qualitative analysis by GC-MS is essential for the unambiguous identification of this compound in research samples. The process involves separating the compound from the sample matrix using a gas chromatograph and subsequently analyzing it with a mass spectrometer. Electron Ionization (EI) is the most common ionization technique used, which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a chemical fingerprint for identification. chemguide.co.ukekb.eg

The mass spectrum of this compound is predicted to show a distinct molecular ion (M+) peak corresponding to its molecular weight, although in some cases this peak may be weak. miamioh.edu The fragmentation pattern is dominated by cleavages at the ether linkage and within the cyclobutylmethoxy side chain. Key fragmentation pathways for benzodioxole derivatives typically include:

Loss of the side chain: Cleavage of the C-O bond results in the formation of a stable benzodioxole cation.

Benzylic cleavage: Fission of the bond between the oxygen and the methylene (B1212753) bridge attached to the cyclobutyl group.

Cyclobutyl ring fragmentation: The cyclobutyl group can undergo ring-opening or fragmentation into smaller alkene fragments.

The resulting mass spectrum can be compared against spectral libraries for known compounds or interpreted de novo to elucidate the structure of unknown analytes. ekb.egchemrxiv.org The identification of metabolites often requires derivatization to increase their volatility for GC-MS analysis, targeting metabolic changes such as hydroxylation on the cyclobutyl ring or alterations to the benzodioxole moiety.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Description of Neutral Loss | Potential m/z Value |

|---|---|---|

| Molecular Ion [M]+• | - | 206 |

| [M - C4H7]+ | Loss of cyclobutyl radical | 151 |

| [M - C5H9O]+ | Loss of cyclobutylmethoxy radical | 121 |

| [C8H7O2]+ | 1,3-Benzodioxole-5-yl-methyl cation | 135 |

| [C4H7]+ | Cyclobutyl cation | 55 |

For quantitative purposes, GC-MS is typically operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity by reducing chemical noise from the sample matrix.

The quantitative workflow involves:

Sample Preparation: Extraction of the analyte from the research sample (e.g., biological fluid, reaction mixture) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An internal standard, a structurally similar compound not present in the sample, is added at a known concentration before extraction to correct for variations in sample processing and instrument response.

Chromatographic Separation: A capillary column, often with a 5% phenyl polysiloxane stationary phase, is used to separate the analyte from other components. A temperature gradient program is optimized to ensure good peak shape and resolution.

Mass Spectrometric Detection: The instrument is set to SIM mode, monitoring characteristic ions of both the analyte and the internal standard.

Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Typical GC-MS Parameters for Quantitative Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and specific technique that is particularly well-suited for the analysis of non-volatile compounds and complex biological samples. It combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry.

For high-sensitivity quantification of this compound, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. nih.gov This technique offers superior sensitivity and selectivity compared to GC-MS, often with simpler sample preparation requirements.

In a typical LC-MS/MS workflow, the analyte is first separated on a reversed-phase HPLC column (e.g., C18). The eluent is then introduced into the mass spectrometer, usually employing electrospray ionization (ESI) in positive mode, which generates the protonated molecular ion [M+H]+. In the first stage of the tandem mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell, and specific product ions are monitored in the second mass spectrometer stage. This two-stage filtering process drastically reduces background noise and allows for detection at very low concentrations. nih.govlcms.cz

The selection of MRM transitions (precursor ion → product ion) is critical for method development. For this compound, the precursor ion would be [M+H]+ at m/z 207. Product ions would be generated from the fragmentation of the side chain, similar to GC-MS but under softer ionization conditions.

Table 3: Potential LC-MS/MS MRM Transitions for this compound

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

|---|---|---|---|

| This compound | 207 | 135 (benzodioxole-5-yl-methyl cation) | 15 (Hypothetical) |

| 151 (loss of cyclobutyl group) | 25 (Hypothetical) |

A significant advantage of LC-MS/MS is its ability to analyze polar and thermally unstable metabolites directly, without the need for chemical derivatization. nih.gov The metabolism of this compound is expected to proceed through several pathways, including:

Phase I Metabolism: O-demethylenation of the benzodioxole ring to form a catechol, hydroxylation of the cyclobutyl ring, and cleavage of the ether bond.

Phase II Metabolism: Conjugation of the resulting hydroxyl groups with glucuronic acid or sulfate to form highly polar glucuronide and sulfate conjugates.

These metabolites are often present at low concentrations and are too polar or thermally fragile for GC-MS analysis. LC-MS/MS can effectively separate these compounds on a reversed-phase column and detect them with high sensitivity. phenomenex.comphenomenex.com The analysis of these metabolites provides crucial information on the biotransformation pathways of the parent compound in research studies. Sample preparation may involve enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugate groups and analyze the core metabolites. oup.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and reliable method for determining the purity of synthesized this compound and for quantitative analysis when high sensitivity is not required. researchgate.net

For purity analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile or methanol. The benzodioxole ring system contains a chromophore that absorbs UV light, typically around 280-290 nm, allowing for its detection. The purity is assessed by integrating the area of all peaks in the chromatogram; the peak area of the main compound relative to the total peak area gives the percentage purity. researchgate.net

For quantitative analysis, an external standard method is employed. A calibration curve is generated by injecting known concentrations of a purified reference standard of this compound. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. This method is widely used in quality control during chemical synthesis.

Table 4: General HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Method Validation for Research Applications

Method validation is a critical component of quality assurance in the analysis of chemical compounds. For this compound, this process would establish the performance characteristics of the analytical method and identify the extent and influence of various factors that could affect the results.

Specificity in an analytical method refers to its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample.

For the analysis of this compound, a highly selective method, such as high-performance liquid chromatography (HPLC) coupled with a selective detector like a mass spectrometer (MS) or a diode-array detector (DAD), would be essential. The specificity of the method would be demonstrated by showing that there is no interference from blank matrix samples or known related compounds at the retention time of this compound.

Table 1: Hypothetical Specificity and Selectivity Data for the Analysis of this compound by HPLC-UV

| Potential Interferent | Retention Time (min) | Resolution (Rs) from this compound |

| Impurity A | 4.8 | > 2.0 |

| Impurity B | 5.5 | > 2.0 |

| Degradation Product C | 6.2 | > 2.0 |

| Blank Matrix Peak | No peak at analyte retention time | N/A |

Note: A resolution value (Rs) greater than 1.5 is generally considered to indicate baseline separation between two peaks, confirming the selectivity of the method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1 and the LOQ as a S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For research involving trace analysis of this compound, sensitive analytical techniques with low LOD and LOQ values would be necessary.

Table 2: Illustrative LOD and LOQ Values for this compound Analysis

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV | 0.05 µg/mL | 0.15 µg/mL |

| GC-MS | 0.01 ng/mL | 0.03 ng/mL |

| LC-MS/MS | 0.005 ng/mL | 0.015 ng/mL |

Note: These values are hypothetical and would need to be experimentally determined for a specific analytical method.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies by spiking the matrix with a known concentration of the analyte.

For the analysis of this compound, precision would be evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Accuracy would be determined by comparing the measured concentration to the known spiked concentration.

Table 3: Example Precision and Accuracy Data for the Quantification of this compound

| Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |

| Low (0.5 µg/mL) | < 2% | < 5% | 98 - 102% |

| Medium (5.0 µg/mL) | < 2% | < 5% | 99 - 101% |

| High (50.0 µg/mL) | < 1% | < 3% | 99 - 101% |

Note: The acceptance criteria for precision and accuracy can vary depending on the intended use of the analytical method.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Strategies for Derivatization

The future of research on 5-(Cyclobutylmethoxy)-1,3-benzodioxole will heavily rely on the development of a diverse library of its derivatives. This will enable comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies offer powerful tools for the selective functionalization of the benzodioxole core.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction is widely used to form carbon-carbon bonds by coupling an organoboron species with a halide. libretexts.org For instance, a bromo-substituted precursor of this compound could be coupled with a wide range of boronic acids to introduce various aryl or heteroaryl substituents. worldresearchersassociations.comresearchgate.net This strategy has been successfully employed for other 1,3-benzodioxole (B145889) derivatives, demonstrating its utility in generating chemical diversity. worldresearchersassociations.com

Another key area of exploration is C-H functionalization . slideshare.net This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized starting materials. nih.govuri.edu The application of C-H activation strategies to the aromatic ring of this compound could lead to the regioselective introduction of new functional groups, further expanding the accessible chemical space. nih.govresearchgate.net

Furthermore, combining the 1,3-benzodioxole moiety with other biologically important pharmacophores, such as triazole rings, could yield novel compounds with unique activity profiles. The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," provides an efficient way to synthesize such hybrid molecules. worldresearchersassociations.com

The synthesis of a focused library of derivatives could involve modifications at several positions, as outlined in the table below.

| Position for Derivatization | Potential Synthetic Strategy | Example of Functional Group to Introduce |

| Aromatic Ring (C4, C6, C7) | Suzuki-Miyaura Coupling, C-H Arylation | Phenyl, Pyridyl, Thienyl |

| Aromatic Ring (C4, C6, C7) | C-H Amination | Amino, Substituted Amines |

| Cyclobutyl Ring | Ring Opening/Expansion | Introduction of heteroatoms, different ring sizes |

| Methoxy Linker | Ether Cleavage and Re-alkylation | Alkyl chains of varying lengths, other cyclic ethers |

Advanced Computational Modeling for Structure-Activity Optimization

Computational chemistry plays a crucial role in modern drug discovery by enabling the prediction of molecular properties and interactions, thus guiding the synthesis of more potent and selective compounds. For this compound and its future derivatives, advanced computational modeling will be instrumental in optimizing their structure for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized derivatives, helping to prioritize synthetic efforts. nih.gov Such models have been successfully applied to other classes of 1,3-benzodioxole derivatives. researchgate.net

Molecular docking is another powerful computational tool that can predict the binding orientation and affinity of a ligand to the active site of a protein. nih.govtandfonline.comsemanticscholar.org This technique can be used to screen virtual libraries of this compound derivatives against known biological targets. For example, docking studies have been used to investigate the interaction of benzodioxole derivatives with enzymes like histone deacetylase (HDAC) and tubulin. nih.govtandfonline.com The insights gained from these in silico studies can guide the design of derivatives with improved binding characteristics. tandfonline.com A study on N-(benzo[d] researchgate.netfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides used molecular docking to reveal a strong binding ability with the auxin receptor TIR1. frontiersin.orgnih.govresearchgate.net

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead compound optimization.

Investigation of Biological Mechanisms at the Molecular Level

A critical aspect of future research will be to elucidate the molecular mechanisms through which this compound and its derivatives exert their biological effects. The 1,3-benzodioxole scaffold is present in compounds with a wide range of biological activities, suggesting that derivatives of this compound could interact with multiple molecular targets. nih.gov

Based on studies of other benzodioxole-containing molecules, several potential mechanisms of action could be investigated. For instance, some benzodioxole derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes , which are involved in inflammation. nih.gov Others have demonstrated activity as histone deacetylase (HDAC) inhibitors , a class of enzymes that play a key role in epigenetic regulation and are important targets in cancer therapy. nih.gov

Furthermore, a series of N-(benzo[d] researchgate.netfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent agonists of the auxin receptor TIR1 , promoting root growth in plants. frontiersin.orgnih.govresearchgate.net This highlights the potential for derivatives of this compound to find applications in agriculture.

Future investigations should employ a range of biochemical and cell-based assays to identify the specific molecular targets of these compounds. Techniques such as enzymatic assays, receptor binding studies, and gene expression profiling will be crucial in unraveling their mechanisms of action at the molecular level. The metabolism of 1,3-benzodioxoles, which can involve the cytochrome P-450 enzyme system, is another important area for investigation as it can influence the biological activity and clearance of these compounds. nih.gov

| Potential Molecular Target Class | Example Target | Potential Therapeutic/Application Area |

| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory |

| Enzymes | Histone Deacetylase (HDAC) | Anticancer |

| Receptors | Auxin Receptor (TIR1) | Plant Growth Promotion |

| Enzymes | α-amylase | Antidiabetic |

Development of Targeted Analytical Techniques for Complex Research Matrices

To support preclinical and potentially clinical studies, robust and sensitive analytical methods for the detection and quantification of this compound and its metabolites in complex biological matrices are essential. The development of such methods will be a key research trajectory.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates. japsonline.com The development of a validated LC-MS/MS method would allow for accurate pharmacokinetic studies, determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for the analysis of volatile derivatives or metabolites. japsonline.com

The characterization of synthesized derivatives will rely on a suite of standard analytical techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.netnih.gov These methods are crucial for confirming the chemical structure and purity of newly synthesized compounds. nih.gov

| Analytical Technique | Application |

| LC-MS/MS | Quantification in biological fluids (pharmacokinetics) |

| GC-MS | Analysis of volatile metabolites |

| HRMS | Accurate mass determination and formula confirmation |

| NMR Spectroscopy | Structural elucidation of new derivatives |

Potential for Developing Lead Compounds in Preclinical Research

The 1,3-benzodioxole moiety is a versatile scaffold that has been incorporated into a variety of compounds with therapeutic potential. researchgate.net This suggests that this compound and its derivatives represent a promising starting point for the development of new lead compounds in preclinical research.

The diverse biological activities reported for benzodioxole derivatives, including anticancer, anti-inflammatory, and antidiabetic properties, highlight the broad therapeutic potential of this chemical class. nih.govmdpi.com For example, some benzodioxole derivatives have shown cytotoxic activity against various human tumor cell lines. researchgate.net Others have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-amylase. mdpi.comresearchgate.net

The development of lead compounds from the this compound scaffold will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, in vitro biological screening, and in vivo animal studies. mdpi.comnih.gov The goal of preclinical research will be to identify derivatives with potent and selective biological activity, favorable pharmacokinetic properties, and a good safety profile. The structural diversity that can be achieved through the derivatization strategies outlined above will be key to unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation).

- Use anhydrous conditions to prevent hydrolysis of the dioxole ring .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation relies on:

Spectroscopic Techniques :

- ¹H NMR : Peaks for cyclobutyl protons (δ 1.5–2.5 ppm) and dioxole methylene (δ 5.0–5.5 ppm) .

- X-ray Crystallography : Determines bond lengths/angles and confirms the envelope conformation of the dioxole ring (e.g., as seen in similar compounds like 1-(1,3-benzodioxol-5-yl)butan-1-one) .

Chromatographic Purity : HPLC or GC-MS to verify >95% purity.

Q. Table 1: Key Spectral Data for Benzodioxole Derivatives

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Cyclobutylmethoxy | 1.5–2.5 (m, cyclobutyl), 5.0–5.5 (s, OCH₂) | 70–75 (OCH₂), 25–30 (cyclobutyl) |

| Nitro (e.g., in 5-(Benzyloxy)-6-nitro-1,3-benzodioxole) | 8.0–8.5 (aromatic) | 145–150 (NO₂) |